N-benzyl-2,2-diphenylcyclopropanecarboxamide N-benzyl-2,2-diphenylcyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10427418
InChI: InChI=1S/C23H21NO/c25-22(24-17-18-10-4-1-5-11-18)21-16-23(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)
SMILES: C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Molecular Formula: C23H21NO
Molecular Weight: 327.4 g/mol

N-benzyl-2,2-diphenylcyclopropanecarboxamide

CAS No.:

Cat. No.: VC10427418

Molecular Formula: C23H21NO

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2,2-diphenylcyclopropanecarboxamide -

Specification

Molecular Formula C23H21NO
Molecular Weight 327.4 g/mol
IUPAC Name N-benzyl-2,2-diphenylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C23H21NO/c25-22(24-17-18-10-4-1-5-11-18)21-16-23(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)
Standard InChI Key WKGOSRJDSAYJSH-UHFFFAOYSA-N
SMILES C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Canonical SMILES C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Benzyl-2,2-diphenylcyclopropanecarboxamide features a cyclopropane ring substituted at the 1-position with a carboxamide group and at the 2-positions with two phenyl rings. The benzyl group attached to the amide nitrogen introduces additional steric bulk, influencing conformational stability and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₂₃H₂₁NO
Molecular Weight327.4 g/mol
IUPAC NameN-Benzyl-2,2-diphenylcyclopropane-1-carboxamide
SMILESC1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
InChI KeyWKGOSRJDSAYJSH-UHFFFAOYSA-N

The cyclopropane ring’s angle strain (≈60° bond angles) and the electron-withdrawing carboxamide group contribute to its reactivity.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related cyclopropane carboxamides reveals characteristic stretches:

  • N-H stretch: 3300–3250 cm⁻¹ (amide group).

  • C=O stretch: 1680–1640 cm⁻¹ (carboxamide carbonyl).

  • C-N stretch: 1250–1200 cm⁻¹.

Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals:

  • ¹H NMR: Phenyl protons (δ 7.2–7.4 ppm), cyclopropane protons (δ 1.8–2.2 ppm), and benzyl CH₂ (δ 4.3–4.5 ppm).

  • ¹³C NMR: Carbonyl carbon (δ 170–175 ppm), cyclopropane carbons (δ 25–30 ppm), and aromatic carbons (δ 125–140 ppm).

Synthetic Methodologies

Cyclopropane Ring Formation

The cyclopropane core is typically synthesized via [2+1] cycloaddition using dichlorocarbene or transition-metal-catalyzed methods. For example:

  • Simmons-Smith Reaction: Reaction of diphenyldiazomethane with diiodomethane in the presence of zinc-copper couple yields 2,2-diphenylcyclopropane.

  • Carbene Insertion: Insertion of a carbene (e.g., from ethyl diazoacetate) into a preformed olefin precursor.

Amidation and Benzylation

Post-cyclopropanation steps involve:

  • Carboxylic Acid Activation: Conversion of cyclopropanecarboxylic acid to an acyl chloride using thionyl chloride.

  • Benzylamine Coupling: Reaction with benzylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.

Biological Activity and Hypothesized Applications

Enzyme Inhibition

Structurally related N-benzyl carboxamides exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For instance, peptoid analogs demonstrate IC₅₀ values of 28–40 μM against BChE, suggesting potential for neurodegenerative disease therapeutics . Molecular docking studies propose competitive inhibition via π-π stacking with aromatic residues (e.g., Trp82 in BChE) .

Anticancer Activity

Compounds with similar steric profiles (e.g., N-benzyl-2,6-diphenylpiperidines) exhibit cytotoxicity against leukemia cells (THP-1 line, IC₅₀: 12–18 μM) via reactive oxygen species (ROS) generation . While direct evidence for N-benzyl-2,2-diphenylcyclopropanecarboxamide is lacking, its structural similarity suggests potential ROS-mediated apoptosis induction.

Analytical and Pharmacokinetic Profiles

Chromatographic Behavior

High-performance liquid chromatography (HPLC) of related compounds under reverse-phase conditions (C18 column, acetonitrile/water gradient) shows retention times of 8–12 minutes, indicating moderate hydrophobicity (logP ≈ 3.5).

Predicted ADMET Properties

Computational modeling (e.g., SwissADME) predicts:

  • Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).

Research Gaps and Future Directions

Despite promising structural features, N-benzyl-2,2-diphenylcyclopropanecarboxamide remains understudied. Critical research priorities include:

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers.

  • In Vivo Validation: Testing pharmacokinetics and efficacy in animal models of infection or cancer.

  • Mechanistic Studies: Elucidating molecular targets via proteomics or crystallography.

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